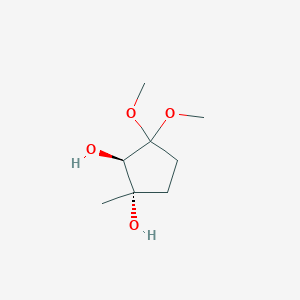![molecular formula C16H25BrNO3P B14204795 Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 823185-56-4](/img/structure/B14204795.png)
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester is a chemical compound with the molecular formula C14H22BrNO3P It is a derivative of phosphonic acid and contains a bromophenyl group attached to a piperidinylmethyl moiety, with two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the esterification of phosphonic acid with the appropriate bromophenyl and piperidinylmethyl groups. One common method involves the use of triethyl orthoacetate as a reagent and solvent, which facilitates the esterification process. The reaction is carried out at elevated temperatures to achieve the desired diethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the piperidinylmethyl moiety can enhance the compound’s affinity for its target. The phosphonic acid ester groups can also play a role in the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P-[(4-bromophenyl)ethenyl]-, dimethyl ester
- Phosphonic acid, P-[(4-bromophenyl)difluoromethyl]-, diethyl ester
- Phosphonic acid, P-[(4-nitrophenyl)-, diethyl ester
Uniqueness
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to the presence of the piperidinylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
CAS No. |
823185-56-4 |
|---|---|
Molecular Formula |
C16H25BrNO3P |
Molecular Weight |
390.25 g/mol |
IUPAC Name |
1-[(4-bromophenyl)-diethoxyphosphorylmethyl]piperidine |
InChI |
InChI=1S/C16H25BrNO3P/c1-3-20-22(19,21-4-2)16(18-12-6-5-7-13-18)14-8-10-15(17)11-9-14/h8-11,16H,3-7,12-13H2,1-2H3 |
InChI Key |
HZYQAGKYSGVDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N2CCCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



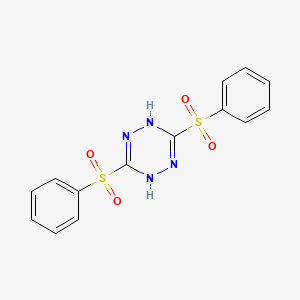


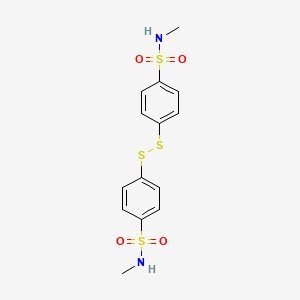
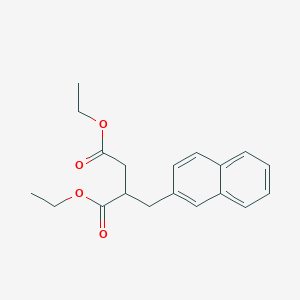
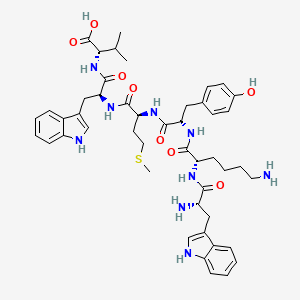
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
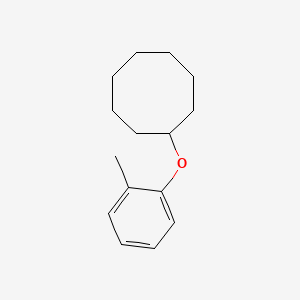
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
